![molecular formula C13H25IN2OSi B13895985 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction, where an iodine source such as iodine monochloride (ICl) is used under mild conditions.
Attachment of the Tris(1-methylethyl)silyl Group: The tris(1-methylethyl)silyl group can be attached using a silylation reaction, where a suitable silylating agent such as tris(1-methylethyl)silyl chloride is used in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can introduce hydroxyl groups.
Applications De Recherche Scientifique
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole involves its interaction with specific molecular targets and pathways. The iodine atom and the silyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: The parent compound of the imidazole family, lacking the iodine and silyl groups.
2-Iodo-1H-imidazole: Similar to the target compound but without the silyl group.
5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1H-imidazole: Similar but without the iodine atom.
Uniqueness
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole is unique due to the presence of both the iodine atom and the tris(1-methylethyl)silyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H25IN2OSi |
|---|---|
Poids moléculaire |
380.34 g/mol |
Nom IUPAC |
(2-iodo-1H-imidazol-5-yl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H25IN2OSi/c1-9(2)18(10(3)4,11(5)6)17-8-12-7-15-13(14)16-12/h7,9-11H,8H2,1-6H3,(H,15,16) |
Clé InChI |
PFVRWHBNSMSXLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


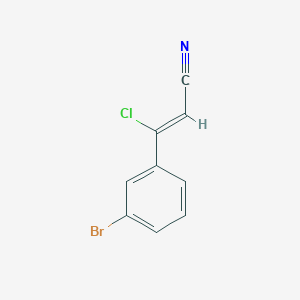
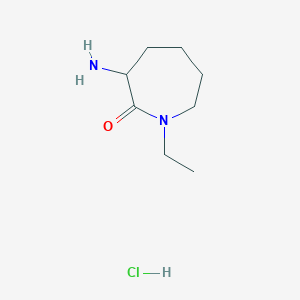
![Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)
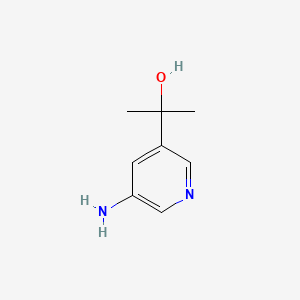

![(3-Methoxy-phenyl)-[4-(3-methyl-4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13895922.png)
![6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine](/img/structure/B13895925.png)

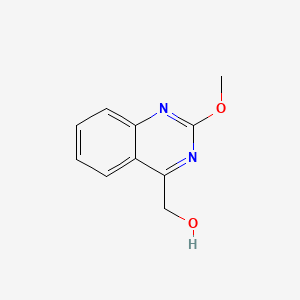
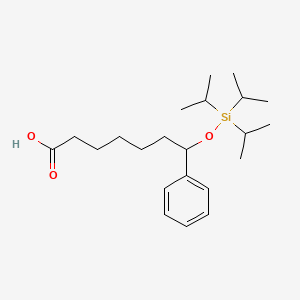
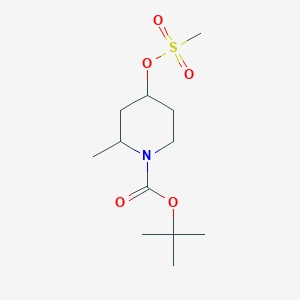
![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)


